10-Formylfolic acid

Beschreibung

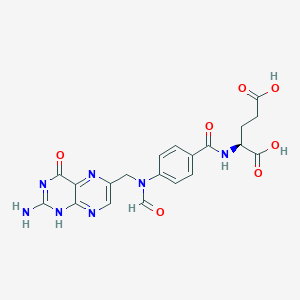

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWUWNVTCLDEOG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158448 | |

| Record name | 10-Formylfolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-05-4, 25377-55-3 | |

| Record name | 10-Formylfolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Formyldihydropteroylglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Formylfolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-10-formylfolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-FORMYLFOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI902R79R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 10-Formylfolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Formylfolic acid, a derivative of folic acid, has been identified as a potent natural inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism and a key target in chemotherapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as a DHFR inhibitor and its position within the broader context of one-carbon metabolism. This document details the metabolic pathways influenced by this compound, summarizes the available data, and provides detailed experimental protocols for its synthesis and analysis. While direct evidence for a role in cell signaling is limited, its impact on nucleotide biosynthesis has profound implications for cell proliferation and survival, making it a molecule of significant interest in drug development.

Introduction

Folate derivatives are essential for the de novo synthesis of purines, thymidylate, and several amino acids. The enzyme dihydrofolate reductase (DHFR) plays a central role in maintaining the intracellular pool of reduced folates.[1] Consequently, DHFR has been a prime target for the development of therapeutic agents, particularly in oncology and infectious diseases.[2] this compound is a naturally occurring folate derivative that has been shown to be a potent inhibitor of DHFR.[3][4][5] This guide will delve into the molecular mechanisms underpinning the action of this compound, its metabolic fate, and the experimental approaches used to study its activity.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of this compound is the potent inhibition of dihydrofolate reductase (DHFR).[3][4] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), an essential cofactor in one-carbon transfer reactions.[1] By inhibiting DHFR, this compound disrupts the regeneration of THF, leading to a depletion of the cellular pool of reduced folates. This, in turn, inhibits the synthesis of DNA, RNA, and certain amino acids, ultimately leading to cell cycle arrest and apoptosis.[1]

Metabolic Context and Bioavailability

An important distinction must be made between this compound and its reduced form, 10-formyl-7,8-dihydrofolic acid. Studies have shown that 10-formyl-7,8-dihydrofolic acid is bioactive in human leukemia cells, supporting their growth in folate-depleted conditions.[7] In contrast, this compound itself does not exhibit the same bioactivity in these cells.[7] This suggests that this compound may require metabolic activation, potentially through reduction by enteric bacteria, before it can be utilized by vertebrate cells.[7]

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by this compound.

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 10-Formylfolic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Formylfolic acid, and more specifically its reduced tetrahydrofolate derivative (10-formyltetrahydrofolate or 10-CHO-THF), is a central player in one-carbon metabolism. This vital metabolic pathway is responsible for the transfer of one-carbon units, a fundamental process underpinning the synthesis of purine nucleotides and the initiation of protein synthesis. This technical guide provides an in-depth exploration of the biological functions of this compound, with a focus on its enzymatic interactions, role in key metabolic pathways, and implications for cancer biology and drug development.

Core Biological Functions

The primary bioactive form, 10-formyltetrahydrofolate (10-CHO-THF), is a crucial cofactor for two key enzymes in the de novo purine biosynthesis pathway: glycinamide ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase. These enzymes catalyze the incorporation of formyl groups into the purine ring, a critical step in the formation of DNA and RNA precursors.

Furthermore, a derivative, 10-formyldihydrofolic acid (10-CHO-DHF), has been identified as a bioactive metabolite. It can be utilized by AICAR transformylase and is also a substrate for dihydrofolate reductase (DHFR). The un-reduced form, this compound, is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism responsible for regenerating tetrahydrofolate.[1][2] This inhibitory action can disrupt the supply of reduced folates, impacting DNA synthesis and cell proliferation.

One-Carbon Metabolism and Purine Synthesis

One-carbon metabolism is a network of interconnected pathways that manage the transfer of one-carbon units. 10-CHO-THF is a key intermediate in this network, donating a formyl group for the synthesis of purines.

Caption: Overview of one-carbon metabolism highlighting the central role of 10-Formyl-THF.

The pathway for de novo purine synthesis relies on two critical steps involving 10-CHO-THF.

Caption: Role of 10-Formyl-THF in de novo purine biosynthesis.

Initiation of Protein Synthesis

In bacteria and eukaryotic organelles, the initiation of protein synthesis requires a specialized initiator tRNA, tRNAfMet, which is charged with formylmethionine. The formyl group is donated by 10-CHO-THF in a reaction catalyzed by methionyl-tRNA formyltransferase (MTFMT).

Role in Cancer and as a Drug Target

The critical role of this compound derivatives in nucleotide synthesis makes the folate pathway a key target for cancer chemotherapy. Antifolate drugs, such as methotrexate, inhibit DHFR, leading to a depletion of reduced folates and subsequent inhibition of DNA synthesis and cell division.

Interestingly, 10-formyldihydrofolate has been identified in methotrexate-treated cancer cells.[3] This compound can act as a substrate for AICAR transformylase, potentially bypassing the need for fully reduced THF for this specific step in purine synthesis. However, it also acts as an inhibitor of GAR transformylase and thymidylate synthase, highlighting the complex interplay of these metabolites in the context of antifolate therapy.[3]

Quantitative Data: Enzyme Kinetics

The interaction of this compound derivatives with key enzymes in the folate pathway has been characterized by various kinetic parameters.

| Enzyme | Species | Substrate/Inhibitor | Parameter | Value (µM) | Reference |

| AICAR Transformylase | Candidatus Liberibacter asiaticus | 10-Formyl-THF | Km | 146.6 | [4] |

| Human (MCF-7) | 10-Formyl-H2folate-Glu5 | Km | 5.3 | [3] | |

| GAR Transformylase | Human (MCF-7) | 10-Formyl-H2folate-Glu5 | Ki | 2.0 | [3] |

| Chicken Liver | L-(+)-10-Formyl-H4folate | Ki | 0.75 ± 0.07 | [5] | |

| Thymidylate Synthase | Human (MCF-7) | 10-Formyl-H2folate-Glu5 | Ki | 0.16 (vs 5,10-CH2-H4folate-Glu1) | [3] |

| Human (MCF-7) | 10-Formyl-H2folate-Glu5 | Ki | 1.6 (vs 5,10-CH2-H4folate-Glu5) | [3] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

DHFR enzyme

-

NADPH

-

Dihydrofolic acid (DHF)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Test compound (e.g., this compound)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, NADPH solution, and the test compound at various concentrations.

-

Initiate the reaction by adding the DHFR enzyme solution to each well.

-

Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

-

Include appropriate controls: a positive control (no inhibitor) and a negative control (a known DHFR inhibitor like methotrexate).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Identification and biochemical properties of 10-formyldihydrofolate, a novel folate found in methotrexate-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L(-)-10-Formyltetrahydrofolate is the cofactor for glycinamide ribonucleotide transformylase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 10-Formylfolic Acid: A Technical Guide

Introduction

10-Formylfolic acid, a derivative of folic acid, has carved a niche in the landscape of biochemistry and pharmacology primarily due to its potent inhibitory action on dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with this compound. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this significant folate analog.

Discovery and Early History

The journey of this compound began in the mid-20th century, closely tied to the broader research on folic acid and its derivatives. An early milestone in its history is a 1953 patent that detailed a process for its chemical synthesis. This method involved the reaction of folic acid with formic acid, laying the groundwork for future investigations into its properties and biological activities.[1]

A pivotal moment in the scientific understanding of this compound came in 1974 with a publication in the Proceedings of the National Academy of Sciences (PNAS). Researchers investigating folate metabolism in rat liver slices unexpectedly discovered the formation of a compound that was subsequently identified as 10-formylfolate.[2][3][4][5] This study was significant for two primary reasons. First, it demonstrated the endogenous formation of this compound in a biological system. Second, and more importantly, it revealed that this compound is a potent inhibitor of dihydrofolate reductase, a key enzyme responsible for regenerating tetrahydrofolate, which is essential for the synthesis of purines and thymidylate.[2][3][4][5] This discovery positioned this compound as a molecule of interest for its potential regulatory role in cellular metabolism and as a lead compound for drug design.

Physicochemical Properties and Characterization

This compound (C₂₀H₁₉N₇O₇) has a molecular weight of approximately 469.41 g/mol .[6] Its structure is characterized by a pteridine ring, a para-aminobenzoic acid moiety, and a glutamic acid tail, with a formyl group attached to the N10 position of the p-aminobenzoylglutamic acid portion.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉N₇O₇ | [6] |

| Molecular Weight | 469.41 g/mol | [6] |

| Dihydrofolate Reductase Inhibition (I₅₀) | 80 nM (rat liver) | [7] |

| UV Absorption Maxima (pH 11) | 255 nm, 366 nm | [1] |

Experimental Protocols

Synthesis of this compound

The following protocol is a synthesized method based on the principles described in early publications.[1]

Materials:

-

Folic acid

-

85% Formic acid

-

Acetic anhydride

-

Water

-

Ethanol

-

Ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Dissolve folic acid in a mixture of 85% formic acid and acetic anhydride.

-

Heat the solution at reflux for one hour.

-

Evaporate the solution to dryness in vacuo at 25°C.

-

Wash the residue thoroughly with water.

-

Dissolve the crude product in 98% formic acid.

-

Slowly dilute the solution with water to precipitate the crude this compound.

-

Collect the tan-yellow precipitate by centrifugation.

-

Wash the precipitate sequentially with a small amount of water, absolute ethanol, and finally ether.

-

For further purification, dissolve the crude product in 98% formic acid, dilute with water, remove any insoluble matter by filtration, and then remove the water and formic acid by lyophilization.

Purification by Column Chromatography

As described in early studies, column chromatography can be employed for the purification of this compound.[7]

Materials:

-

Sephadex G-15 gel

-

DEAE-Sephadex A-25

-

Potassium phosphate buffer (pH 7.0)

-

Chromatography columns

Sephadex G-15 Gel Filtration:

-

Pack a glass column (e.g., 2.4 x 45 cm) with Sephadex G-15 gel equilibrated with 0.02 M potassium phosphate buffer (pH 7.0).

-

Apply the sample containing this compound to the column.

-

Elute with the same buffer and collect fractions.

-

Monitor the fractions for the presence of this compound using UV spectroscopy or radioactivity if a labeled precursor was used.

DEAE-Sephadex Chromatography:

-

Pool the fractions containing this compound from the Sephadex G-15 column.

-

Apply the pooled sample to a DEAE-Sephadex A-25 column equilibrated with a suitable buffer.

-

Elute with a salt gradient (e.g., NaCl in the same buffer) to separate this compound from other folate derivatives.

Characterization by UV-Visible Spectroscopy

Procedure:

-

Dissolve a purified sample of this compound in a suitable buffer (e.g., 0.1 M NaOH for pH 11).

-

Use a UV-Visible spectrophotometer to scan the absorbance of the solution from 200 to 400 nm.

-

Record the wavelengths of maximum absorbance (λmax). At pH 11, this compound exhibits absorption maxima at approximately 255 nm and 366 nm.[1]

Role in Metabolic Pathways

While not a central intermediate in the main folate-mediated one-carbon metabolism, this compound's significance lies in its potent inhibition of dihydrofolate reductase (DHFR). DHFR is critical for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is the active cofactor form of folate required for the transfer of one-carbon units in various biosynthetic pathways, most notably the de novo synthesis of purines and thymidylate. By inhibiting DHFR, this compound can disrupt these essential processes.

Below are diagrams illustrating the context of this compound's action.

Figure 1. Overview of this compound's inhibitory action on DHFR in one-carbon metabolism.

Figure 2. Inhibition of DHFR by this compound disrupts the supply of 10-Formyl-THF for purine biosynthesis.

Conclusion

The discovery of this compound, from its initial chemical synthesis to its identification as a potent endogenous inhibitor of dihydrofolate reductase, marks a significant chapter in the study of folate metabolism. Its ability to potently inhibit a key enzyme in nucleotide biosynthesis has made it a valuable tool for researchers and a subject of interest in the development of therapeutic agents. The experimental protocols and metabolic context provided in this guide offer a comprehensive technical overview for professionals in the field, facilitating a deeper understanding and further exploration of this important folate derivative.

References

- 1. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(134-05-4) 1H NMR spectrum [chemicalbook.com]

- 4. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US2632759A - N-10 formyl folic acid and process of preparing the same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

10-Formylfolic Acid: A Potent Natural Inhibitor of Dihydrofolate Reductase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a vital enzyme for cell proliferation and survival. Consequently, DHFR has been a prominent target for the development of therapeutic agents, particularly in cancer chemotherapy and as an antimicrobial agent. While numerous synthetic DHFR inhibitors have been developed, there is growing interest in naturally occurring compounds that modulate its activity. This technical guide focuses on 10-formylfolic acid, a naturally occurring folate derivative that has been identified as a potent inhibitor of DHFR.

Core Concepts: The Role of DHFR in Cellular Metabolism

The primary function of DHFR is to maintain the intracellular pool of THF. THF is a carrier of one-carbon units required for the synthesis of key cellular building blocks. Inhibition of DHFR leads to the depletion of THF, which in turn disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis. This central role in cell proliferation is why DHFR inhibitors are effective anticancer agents.

This compound as a DHFR Inhibitor

In 1974, a seminal study by d'Urso-Scott, Uhoch, and Bertino reported the formation of this compound in rat liver slices incubated with folic acid.[1][2][3] Their research revealed that this compound is a potent natural inhibitor of dihydrofolate reductase.[1][2][3] While the study did not report a specific IC50 or Ki value, it demonstrated significant inhibition of DHFR activity by a purified liver extract containing this compound.

Quantitative Data on DHFR Inhibition

While the original study by d'Urso-Scott et al. did not provide a specific IC50 or Ki value for this compound, it is consistently referred to as a "potent" inhibitor.[1][2][3] Subsequent research and chemical supplier information reaffirm this characteristic. For the purpose of comparison, the inhibitory activities of other known DHFR inhibitors are presented in the table below. The potency of this compound is expected to be in a similar nanomolar to low micromolar range.

| Inhibitor | Target Organism/Enzyme | IC50 Value | Ki Value | Reference |

| Methotrexate | Human DHFR | ~1 nM | - | N/A |

| Trimethoprim | Bacterial DHFR | ~5 nM | - | N/A |

| Pyrimethamine | Plasmodium DHFR | ~1 nM | - | N/A |

| This compound | Rat Liver DHFR | Potent Inhibition Observed | Not Determined | [1][2][3] |

Note: The table highlights the lack of a definitive IC50 or Ki value for this compound in the primary literature. The description "Potent Inhibition Observed" is based on the qualitative findings of d'Urso-Scott et al. (1974).

Experimental Protocols

Dihydrofolate Reductase Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized method for determining DHFR inhibition, based on the principles described in the literature. It can be adapted to quantify the inhibitory potential of this compound.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.

Materials:

-

Purified Dihydrofolate Reductase (from a suitable source, e.g., rat liver, human recombinant)

-

Dihydrofolate (DHF)

-

NADPH

-

This compound (or a purified extract containing it)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DHF in the assay buffer. The final concentration in the assay is typically around 10-50 µM.

-

Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 50-100 µM.

-

Prepare a series of dilutions of this compound in the assay buffer to determine a dose-response curve.

-

-

Assay Setup:

-

In a cuvette, combine the assay buffer, DHFR enzyme, and the desired concentration of this compound (or a control with no inhibitor).

-

Pre-incubate the mixture for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the substrate, DHF, to the cuvette.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time plot) for both the control and the inhibited reactions.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of control reaction)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).

-

Protocol for the Determination of DHFR Inhibition by this compound from Liver Extract (Adapted from d'Urso-Scott et al., 1974)

This protocol describes the specific method used in the original study to demonstrate the inhibitory effect of this compound.

Materials:

-

Rat liver dihydrofolate reductase

-

NADPH

-

Tris-HCl buffer, pH 7.0 (100 µmol in a final volume of 1.0 ml)

-

KCl (150 µmol in a final volume of 1.0 ml)

-

Purified liver extract containing ¹⁴C-labeled this compound

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a final volume of 1.0 ml, prepare a reaction mixture containing 100 µmol of Tris-HCl buffer (pH 7.0), 150 µmol of KCl, and 0.08 µmol of NADPH.

-

Add a specified amount of rat liver dihydrofolate reductase to the mixture.

-

-

Inhibitor Addition and Incubation:

-

Add a known amount of the purified liver extract containing ¹⁴C-labeled this compound to the reaction mixture. The concentration of the inhibitor was determined by its radioactivity.

-

Incubate the mixture for 2 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

The reaction was initiated by the addition of dihydrofolate.

-

The rate of NADPH oxidation was followed by the decrease in absorbance at 340 nm.

-

-

Determination of Inhibition:

-

The degree of inhibition was determined by comparing the reaction rate in the presence of the liver extract to a control reaction without the extract.

-

The authors noted that a specific amount of the extract, corresponding to a calculated concentration of this compound, was required to produce 50% inhibition of the enzyme activity under the specified assay conditions.

-

Visualizations

Dihydrofolate Reductase Signaling Pathway```dot

References

An In-depth Technical Guide to 10-Formylfolic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Formylfolic acid, a derivative of folic acid, is a molecule of significant interest in biochemical and pharmaceutical research. It serves as a potent inhibitor of dihydrofolate reductase (DHFR) and is a precursor to the biologically active 10-formyltetrahydrofolate (10-CHO-THF), a key player in one-carbon metabolism. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological relevance of this compound, with a focus on quantitative data, experimental methodologies, and its role in cellular pathways.

Chemical Structure and Properties

This compound is structurally characterized by a pteridine ring, a p-aminobenzoyl group, and a glutamic acid moiety, with a formyl group attached to the N10 position of the p-aminobenzoyl nitrogen.

Chemical Identifiers

-

IUPAC Name: (2S)-2-[[4-[[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]formylamino]benzoyl]amino]pentanedioic acid[1]

-

CAS Number: 134-05-4[2]

-

Molecular Formula: C₂₀H₁₉N₇O₇[2]

-

Molecular Weight: 469.41 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | Pale orange to brown solid | [2] |

| Melting Point | >193°C (decomposes) | [2] |

| Solubility | Slightly soluble in DMSO (heated, sonicated), Very slightly soluble in Methanol (heated) | [2] |

| Predicted pKa | 3.41 ± 0.10 |

Stability

This compound is relatively stable across a range of pH values. Studies have shown its stability at pH values from 2 to 10, even with heat treatment.[3] However, it is sensitive to light and should be stored in an amber vial under an inert atmosphere at -20°C.[2] In aqueous solutions, it can slowly lose its formyl group.

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a potent inhibitor of dihydrofolate reductase (DHFR) and its position as a precursor to the active coenzyme 10-formyltetrahydrofolate (10-CHO-THF).[4][5][6] While this compound itself is not directly utilized in most enzymatic reactions, its reduced form, 10-CHO-THF, is a crucial donor of formyl groups in the de novo synthesis of purines, which are essential for DNA and RNA synthesis.[7]

The conversion of folic acid derivatives and their participation in one-carbon metabolism is a critical cellular pathway. The diagram below illustrates the central role of the folate cycle.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard method for the formylation of folic acid.[8]

Materials:

-

Folic acid

-

98% Formic acid

-

Deionized water

-

Ethanol

-

Ether

-

Reflux apparatus

-

Centrifuge

Procedure:

-

Dissolve 1 gram of folic acid in 60 mL of 98% formic acid.

-

Reflux the solution for 45 minutes.

-

After cooling, evaporate the formic acid under reduced pressure until the volume is approximately 20 mL.

-

Precipitate the crude product by adding approximately 100 mL of deionized water.

-

Collect the tan-yellow precipitate by centrifugation.

-

Wash the precipitate sequentially with a small amount of water, then absolute ethanol, and finally ether.

-

For further purification, dissolve the crude product in a minimal amount of 98% formic acid and re-precipitate with water or ether.

-

Dry the final product under vacuum.

The following diagram outlines the workflow for the synthesis and purification of this compound.

Characterization by ¹H NMR Spectroscopy

While a detailed experimental protocol for acquiring a ¹H NMR spectrum is instrument-specific, a general procedure for sample preparation is as follows. A commercially available ¹H NMR spectrum can be used as a reference.[9]

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

Procedure:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle heating and sonication may be required to aid dissolution.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a representative HPLC method for the analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV detector

-

Column: C18 reversed-phase column (e.g., 5 µm, 25 cm x 4.6 mm)

-

Mobile Phase: 40 mM sodium phosphate dibasic, 8% acetonitrile (v/v), adjusted to pH 5.5 with phosphoric acid[10]

-

Flow Rate: 0.9 mL/min[10]

-

Column Temperature: 25°C[10]

-

Detection: UV at 282 nm

-

Injection Volume: 20 µL[10]

Sample Preparation:

-

Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., DMSO, diluted).

-

For biological samples, a solid-phase extraction (SPE) or other appropriate clean-up procedure may be necessary to remove interfering substances.

-

Filter all samples through a 0.22 µm syringe filter before injection.

The logical workflow for HPLC analysis is depicted below.

Conclusion

This compound is a vital compound for researchers in the fields of cancer biology, nutrition, and drug development. Its role as a potent DHFR inhibitor and its connection to the essential one-carbon metabolism pathway underscore its importance. This technical guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis and analysis. Further research to obtain more precise quantitative data on its solubility and enzyme inhibition kinetics will undoubtedly enhance its utility as a research tool and potential therapeutic agent.

References

- 1. This compound | C20H19N7O7 | CID 135405023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. researchgate.net [researchgate.net]

- 4. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2632759A - N-10 formyl folic acid and process of preparing the same - Google Patents [patents.google.com]

- 9. This compound(134-05-4) 1H NMR [m.chemicalbook.com]

- 10. Identification of critical amino acid residues on human dihydrofolate reductase protein that mediate RNA recognition - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 10-Formyltetrahydrofolate in Purine and Nucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for cellular proliferation, DNA and RNA synthesis, and energy metabolism. Central to this intricate process is the one-carbon donor, 10-formyltetrahydrofolate (10-formyl-THF), a critical cofactor derived from folic acid. This technical guide provides an in-depth exploration of the role of 10-formyl-THF in purine and nucleotide synthesis, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. We will delve into the core biochemical reactions, the enzymes that catalyze them, their kinetic properties, and the spatial organization of these pathways within the cell. Furthermore, this guide will detail established experimental protocols for studying this pathway and discuss its significance as a target for therapeutic intervention, particularly in oncology.

The De Novo Purine Synthesis Pathway: A Two-Part Requirement for 10-Formyl-THF

The de novo synthesis of the purine ring is a ten-step enzymatic pathway that assembles the inosine monophosphate (IMP) molecule from smaller precursors. 10-Formyl-THF is indispensable for this process, as it provides the formyl group for two key reactions:

-

Step 3: Formylation of Glycinamide Ribonucleotide (GAR) : Catalyzed by glycinamide ribonucleotide formyltransferase (GARFT), this reaction incorporates the first formyl group to form formylglycinamide ribonucleotide (FGAR).[1]

-

Step 9: Formylation of 5-Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) : This penultimate step is catalyzed by AICAR formyltransferase (AICARFT), which is part of a bifunctional enzyme that also includes IMP cyclohydrolase (ATIC). This reaction adds the second formyl group to yield 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR).[2]

The active form, 10-formyltetrahydrofolate, acts as the donor of these crucial one-carbon units.[3]

Generation and Compartmentalization of 10-Formyl-THF

The cellular pool of 10-formyl-THF is maintained through a series of interconnected reactions occurring in both the cytoplasm and mitochondria. This compartmentalization allows for metabolic flexibility and regulation.

Cytosolic Pathway: The trifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase/synthetase (MTHFD1) plays a central role in the cytoplasm. It can generate 10-formyl-THF from formate in an ATP-dependent reaction or from the oxidation of 5,10-methylenetetrahydrofolate.

Mitochondrial Pathway: In the mitochondria, serine is a major source of one-carbon units. Serine hydroxymethyltransferase 2 (SHMT2) converts serine to glycine, generating 5,10-methylenetetrahydrofolate. This is then oxidized to 10-formyl-THF by the bifunctional enzyme MTHFD2/MTHFD2L. The resulting formate can then be exported to the cytoplasm to contribute to the cytosolic 10-formyl-THF pool, which is a significant source for purine synthesis.

The intricate interplay between these cytosolic and mitochondrial pathways ensures a steady supply of 10-formyl-THF for nucleotide biosynthesis.

Signaling Pathways and Logical Relationships

The de novo purine synthesis pathway is tightly regulated and interconnected with other cellular processes. The availability of substrates, including 10-formyl-THF, and feedback inhibition by purine nucleotides are key regulatory mechanisms. The formation of a multi-enzyme complex, termed the "purinosome," has been proposed to enhance the efficiency of the pathway by channeling intermediates and preventing their dilution into the cytosol.

Quantitative Data

A quantitative understanding of the enzymes and metabolites involved in purine synthesis is crucial for building accurate models of cellular metabolism and for designing effective therapeutic strategies.

Table 1: Kinetic Parameters of Key Enzymes in Purine Synthesis

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| GAR Transformylase (GARFT) | Human | GAR | 1.1 ± 0.2 | 7.5 | - | [4] |

| GAR Transformylase (GARFT) | Human | 10-formyl-5,8-dideazafolate (folate analog) | 0.9 ± 0.2 | 7.5 | - | [4] |

| AICAR Transformylase (ATIC) | Candidatus Liberibacter asiaticus | AICAR | 34.81 | - | 0.56 | [5] |

| AICAR Transformylase (ATIC) | Candidatus Liberibacter asiaticus | 10-formyl-THF | 146.6 | - | 0.95 | [5] |

| IMP Cyclohydrolase (ATIC) | Candidatus Liberibacter asiaticus | FAICAR | 1.81 | - | 2.87 | [5] |

Note: Kinetic parameters can vary depending on assay conditions and the specific form of the folate cofactor used.

Table 2: Inhibition Constants (Ki) of Antifolates Targeting Purine Synthesis

| Inhibitor | Target Enzyme | Ki (nM) | Reference |

| LY309887 (Lometrexol analog) | GAR Transformylase | 6.5 | N/A |

| Pemetrexed | AICAR Transformylase | 3000 | N/A |

| Pemetrexed polyglutamates | AICAR Transformylase | 260 | N/A |

| 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR) | AICAR Transformylase | 400 ± 100 | [6] |

| 5-amino-4-nitroimidazole ribonucleotide | AICAR Transformylase | 700 ± 500 | [6] |

Table 3: Intracellular Purine Nucleotide Concentrations in HeLa Cells

| Nucleotide | Condition | Relative Abundance | Reference |

| IMP | Purine-depleted | ~3-fold higher vs. purine-rich | [2][7] |

| AMP | Purine-depleted | Similar to purine-rich | [2] |

| GMP | Purine-depleted | Similar to purine-rich | [2] |

| ATP | Normal | ~4.41 mM (average across various normal cells) | [8] |

Note: Absolute concentrations can vary significantly between cell types and culture conditions.

Experimental Protocols

Studying the role of 10-formyl-THF in purine synthesis requires a variety of experimental techniques. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for GAR Transformylase Activity

This assay continuously monitors the formylation of GAR by measuring the increase in absorbance at 295 nm, which corresponds to the formation of the product, 5,8-dideazafolate, from the folate analog substrate 10-formyl-5,8-dideazafolate (fDDF).[4]

Materials:

-

Purified human GAR transformylase

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (fDDF)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, with ionic strength adjusted to 0.1 M with NaCl

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and desired concentrations of GAR and fDDF.

-

Equilibrate the reaction mixture to 25°C in the spectrophotometer.

-

Initiate the reaction by adding a known amount of purified GAR transformylase (e.g., 3 to 6 nM final concentration).

-

Immediately begin monitoring the increase in absorbance at 295 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of 5,8-dideazafolate (Δε = 18.9 mM-1cm-1).

-

To determine kinetic parameters, perform the assay at varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Coupled Enzyme Assay for AICAR Transformylase Activity

The activity of AICAR transformylase can be measured using a coupled enzyme assay. Since the direct product, FAICAR, does not have a distinct spectral signature, its formation is coupled to the subsequent reaction catalyzed by IMP cyclohydrolase, which is the second activity of the bifunctional ATIC enzyme. This reaction converts FAICAR to IMP, which has a characteristic absorbance at 248 nm.

Materials:

-

Purified human ATIC (bifunctional enzyme)

-

AICAR

-

10-formyltetrahydrofolate (10-formyl-THF)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl

-

Spectrophotometer capable of reading at 248 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a fixed, saturating concentration of 10-formyl-THF.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified ATIC enzyme.

-

Add varying concentrations of AICAR to different reaction mixtures.

-

Immediately monitor the increase in absorbance at 248 nm over time, which corresponds to the formation of IMP.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of IMP.

-

Determine the kinetic parameters (Km for AICAR and Vmax) by plotting the initial velocities against the AICAR concentrations and fitting the data to the Michaelis-Menten equation.

Metabolic Flux Analysis using 13C-Labeled Substrates

Metabolic flux analysis (MFA) with stable isotope tracers, such as 13C-glycine or 13C-serine, is a powerful technique to quantify the in vivo activity of the de novo purine synthesis pathway.[7][9]

General Principle: Cells are cultured in a medium containing a 13C-labeled precursor. This labeled substrate is metabolized and incorporated into various downstream metabolites, including purine nucleotides. By analyzing the mass isotopologue distribution of these metabolites using mass spectrometry (MS), the relative contribution of different pathways to their synthesis can be determined.

Abbreviated Protocol for 13C-Glycine Labeling:

-

Culture cancer cells in a defined medium.

-

Replace the medium with one containing [U-13C2]-glycine.

-

After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites.

-

Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution of purine nucleotides (e.g., AMP, GMP, IMP).

-

The incorporation of 13C atoms into the purine ring provides a measure of the de novo synthesis flux.

LC-MS/MS for Quantification of 10-Formyl-THF

Accurate quantification of intracellular 10-formyl-THF is challenging due to its low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the necessary sensitivity and specificity.

General Protocol Outline:

-

Sample Preparation: Rapidly harvest and quench cells to prevent folate degradation. Cell lysis is typically performed in a buffer containing antioxidants and reducing agents. An internal standard (e.g., 13C-labeled 10-formyl-THF) is added for accurate quantification.

-

Solid-Phase Extraction (SPE): Folates are often concentrated and purified from the cell lysate using SPE.

-

LC-MS/MS Analysis: The extracted folates are separated by liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 10-formyl-THF and its internal standard are monitored for quantification.

Drug Development and Therapeutic Targeting

The critical role of 10-formyl-THF-dependent enzymes in purine synthesis makes them attractive targets for anticancer drug development. By inhibiting these enzymes, the supply of purine nucleotides is cut off, leading to the arrest of DNA replication and cell proliferation.

Antifolate Drugs:

-

Lometrexol (DDATHF): A potent inhibitor of GAR transformylase.[7]

-

Pemetrexed (Alimta): A multi-targeted antifolate that inhibits GARFT, AICARFT, and thymidylate synthase.

The development of these drugs highlights the therapeutic potential of targeting the 10-formyl-THF-utilizing steps of de novo purine synthesis. Future drug discovery efforts may focus on developing more selective inhibitors or targeting other enzymes involved in 10-formyl-THF metabolism to achieve greater efficacy and reduce off-target effects.

Conclusion

10-Formyltetrahydrofolate is a cornerstone of de novo purine and nucleotide synthesis, providing the essential one-carbon units for the construction of the purine ring. The intricate network of enzymes responsible for its synthesis and utilization, distributed across cellular compartments, underscores the complexity and tight regulation of this vital metabolic pathway. A thorough understanding of the biochemical and kinetic properties of these enzymes, as well as the dynamics of folate metabolism, is paramount for researchers in cellular metabolism and for the rational design of novel therapeutics targeting cancer and other proliferative diseases. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for advancing our knowledge in this critical area of biomedical science.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of AICAR transformylase/IMP cyclohydrolase (ATIC) bifunctional enzyme from Candidatus Liberibacer asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human AICAR transformylase: role of the 4-carboxamide of AICAR in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 7. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Formation of 10-Formylfolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous formation of 10-formylfolic acid, a folate derivative with significant biological activity as a potent inhibitor of dihydrofolate reductase (DHFR). While not a primary bioactive folate for cellular growth, its formation in mammalian tissues, particularly the liver, suggests a potential regulatory role in one-carbon metabolism. This document details the biosynthetic pathways, key precursors, and analytical methodologies for the study of this compound. Experimental protocols for its formation in liver tissue and its quantification are provided, along with a summary of its physicochemical properties and its inhibitory action on DHFR.

Introduction

Folate metabolism is a critical network of biochemical reactions essential for the synthesis of nucleotides and amino acids, and for the methylation of various biomolecules. Within the complex family of folate derivatives, this compound has emerged as a molecule of interest due to its potent inhibitory effect on dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for various chemotherapeutic agents.[1][2] Although this compound itself does not support the growth of mammalian cells, its endogenous formation from folic acid has been observed in rat liver slices.[1][3] This suggests a potential physiological or pathophysiological role for this compound, possibly in the regulation of folate-dependent pathways.

This guide will explore the endogenous synthesis of this compound, presenting the current understanding of its formation, methods for its study, and its interaction with key enzymes.

Biosynthetic Pathways of this compound

The endogenous formation of this compound is understood to occur through at least two potential pathways:

-

Direct Formylation of Folic Acid: Studies have demonstrated that this compound can be generated when rat liver slices are incubated with radiolabeled folic acid.[1][3] The exact enzymatic machinery responsible for this direct formylation in mammalian cells is yet to be fully elucidated.

-

Oxidation of 10-Formyl-5,6,7,8-tetrahydrofolate (10-formyl-THF): A more chemically plausible route for the formation of this compound is through the oxidation of 10-formyl-THF, a key intermediate in one-carbon metabolism. This oxidation can occur non-enzymatically, and may also be catalyzed by cellular components.[4] 10-formyl-THF is synthesized from various one-carbon donors such as serine, glycine, and formate, through the action of a series of enzymes including serine hydroxymethyltransferase (SHMT), and the multifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD).

Below is a diagram illustrating the proposed biosynthetic pathways leading to the formation of this compound.

Experimental Protocols

Formation of this compound in Rat Liver Slices

This protocol is adapted from the study by D'Urso-Scott et al. (1974), which first demonstrated the endogenous formation of this compound.[2]

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

[2-¹⁴C]Folic acid

-

Krebs-Ringer bicarbonate buffer (pH 7.4) supplemented with 0.2% glucose

-

Ice-cold 0.9% NaCl solution

-

Boiling water bath

-

Centrifuge

-

Chromatography columns (Sephadex G-15 and DEAE-cellulose)

-

Scintillation counter

Procedure:

-

Tissue Preparation: Euthanize rats and excise the livers. Immediately place the livers in ice-cold 0.9% NaCl solution. Prepare thin liver slices (0.5 mm) using a microtome.

-

Incubation: Incubate approximately 500 mg of liver slices in 5 ml of Krebs-Ringer bicarbonate buffer containing [2-¹⁴C]folic acid (final concentration, e.g., 1 µM) in a 25-ml Erlenmeyer flask. Gas the flasks with 95% O₂ - 5% CO₂ and incubate at 37°C for 1-2 hours in a shaking water bath.

-

Extraction of Folates: After incubation, rapidly cool the flasks on ice. Remove the liver slices, wash with cold buffer, and homogenize in 5 ml of boiling buffer. Heat the homogenate in a boiling water bath for 5 minutes to inactivate enzymes and precipitate proteins.

-

Sample Preparation: Cool the homogenate and centrifuge at 10,000 x g for 15 minutes. The supernatant contains the folate derivatives.

-

Analysis: Analyze the supernatant for the presence of ¹⁴C-labeled this compound using chromatographic techniques as described in section 3.2.

Chromatographic and Spectroscopic Analysis

Chromatography:

-

Sephadex G-15 Gel Filtration: Used for the initial separation of folate monoglutamates from polyglutamates. This compound can be separated from other folate monoglutamates.[2]

-

DEAE-Cellulose Anion-Exchange Chromatography: Provides further purification and separation of folate derivatives based on their charge.[2]

-

High-Performance Liquid Chromatography (HPLC): A more modern and sensitive method for the separation and quantification of various folates, including this compound, from biological samples.[5][6][7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high specificity and sensitivity for the identification and quantification of folate species.[5][8][9][10]

Spectroscopy:

-

UV-Visible Spectroscopy: this compound exhibits a characteristic UV spectrum that can be used for its identification and quantification. The absorbance maxima can be measured at different pH values.[2]

-

Fluorescence Spectroscopy: this compound displays a distinct fluorescence spectrum with a maximum at 458 nm at neutral pH, which can be used for its detection.[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the formation and activity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉N₇O₇ | [11][12] |

| Molecular Weight | 469.41 g/mol | [11][12] |

| Appearance | Pale orange to brown solid | [12] |

| Melting Point | >193°C (decomposes) | [12] |

| Solubility | Slightly soluble in DMSO (with heating), very slightly soluble in Methanol (with heating) | [12] |

Table 2: Formation of this compound in Rat Liver Slices

| Parameter | Value | Reference |

| Tissue | Rat Liver Slices | [2] |

| Precursor | [2-¹⁴C]Folic Acid | [2] |

| Amount Formed | Approximately 4 nmol/hr per gram of wet tissue | [2] |

Table 3: Inhibition of Dihydrofolate Reductase (DHFR) by this compound

| Enzyme Source | Inhibitor | Ki (Inhibition Constant) | Reference |

| L1210 Mouse Leukemia Cells | This compound | Not explicitly stated, but described as a "potent inhibitor" | [13] |

| Human | This compound | Not explicitly stated, but described as a "potent inhibitor" | [1] |

Regulatory Mechanisms and Biological Significance

The endogenous formation of this compound is likely regulated by the overall flux through the one-carbon metabolism pathway. The availability of its precursors, folic acid and 10-formyl-THF, is a key determinant. Factors that upregulate one-carbon metabolism, such as cellular proliferation, would be expected to increase the potential for this compound formation.

The primary biological significance of this compound appears to be its potent inhibition of DHFR.[1][2][13] This inhibition could serve as a feedback mechanism to regulate folate metabolism. By inhibiting DHFR, this compound can reduce the regeneration of tetrahydrofolate (THF), the active cofactor form of folate, thereby modulating the rates of nucleotide and amino acid synthesis.

It is important to note that this compound is not bioactive in supporting the growth of human leukemia cells, unlike its reduced counterpart, 10-formyl-7,8-dihydrofolic acid.[14] This suggests that for any potential therapeutic applications, the local concentration and metabolic state of the target tissue would be critical.

Conclusion

The endogenous formation of this compound represents an intriguing aspect of folate metabolism. While its direct biosynthetic pathway in mammalian cells requires further investigation, its role as a potent inhibitor of DHFR positions it as a potential endogenous regulator of one-carbon metabolism. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to further explore the synthesis, regulation, and biological functions of this unique folate derivative. A deeper understanding of the factors governing its formation could unveil novel therapeutic targets for diseases characterized by dysregulated folate metabolism, such as cancer.

References

- 1. Formation of this compound, a potent inhibitor of dihydrofolate reductase, in rat liver slices incubated with folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Formation of this compound, a Potent Inhibitor of Dihydrofolate Reductase, in Rat Liver Slices Incubated with Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cambridge.org [cambridge.org]

- 5. Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical determination of folates: recent analytical strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive profiling of folates across polyglutamylation and one-carbon states - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C20H19N7O7 | CID 135405023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. usbio.net [usbio.net]

- 13. This compound | DHFR | TargetMol [targetmol.com]

- 14. 10-Formyl-dihydrofolic acid is bioactive in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Facets of 10-Formylfolic Acid in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a critical network of biochemical pathways essential for the biosynthesis of nucleotides and amino acids, thus fueling cellular proliferation. Central to this network is the folate cycle, where various folate derivatives act as one-carbon donors. 10-Formylfolic acid and its metabolic precursor, 10-formyltetrahydrofolate (10-CHO-THF), are key players in this intricate system. This technical guide provides an in-depth exploration of the relevance of this compound and its associated metabolic pathways in the context of cancer biology. We delve into its role in purine synthesis, the tumor-suppressive functions of 10-formyltetrahydrofolate dehydrogenase (ALDH1L1), and the potential of this compound as a therapeutic agent through its potent inhibition of dihydrofolate reductase (DHFR). This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways to support further research and drug development in this promising area of oncology.

Introduction: The Central Role of One-Carbon Metabolism in Cancer

Rapidly proliferating cancer cells have a heightened demand for metabolic precursors to support DNA replication, RNA synthesis, and protein production. One-carbon metabolism, which revolves around the transfer of one-carbon units by folate cofactors, is a cornerstone of this anabolic activity. Folic acid is reduced to its active form, tetrahydrofolate (THF), which can then carry one-carbon units at various oxidation states.

10-formyltetrahydrofolate (10-CHO-THF) is a critical derivative in this cycle, serving as the donor of formyl groups for two key steps in the de novo purine biosynthesis pathway. This pathway is responsible for the synthesis of adenine and guanine, the building blocks of DNA and RNA. Consequently, the availability of 10-CHO-THF is a rate-limiting factor for nucleotide synthesis and, therefore, for cancer cell proliferation.

This guide focuses on two key aspects of the 10-formylfolate axis in cancer biology:

-

The role of the enzyme 10-formyltetrahydrofolate dehydrogenase (ALDH1L1) , which catabolizes 10-CHO-THF and is now recognized as a potent tumor suppressor.

-

The direct therapeutic potential of a related molecule, This compound , as a potent inhibitor of dihydrofolate reductase (DHFR) , a well-established target for cancer chemotherapy.

The 10-Formylfolate Axis in Cancer Proliferation and Suppression

10-Formyltetrahydrofolate: Fueling Purine Synthesis

The de novo synthesis of the purine ring is a multi-step process that incorporates two one-carbon units from 10-CHO-THF. These reactions are catalyzed by glycinamide ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT). In rapidly dividing cancer cells, the demand for purines is significantly elevated, making the enzymes and cofactors of this pathway attractive targets for therapeutic intervention.

ALDH1L1: A Gatekeeper of One-Carbon Units and a Tumor Suppressor

10-formyltetrahydrofolate dehydrogenase (ALDH1L1), also known as FDH, is a cytosolic enzyme that catalyzes the NADP+-dependent oxidation of 10-CHO-THF to THF and CO2. By consuming 10-CHO-THF, ALDH1L1 effectively acts as a gatekeeper, regulating the flux of one-carbon units into the purine biosynthesis pathway.

A growing body of evidence indicates that ALDH1L1 functions as a tumor suppressor. It is frequently and significantly downregulated in a wide range of cancers, including hepatocellular carcinoma, lung adenocarcinoma, and oral squamous cell carcinoma. This downregulation is often attributed to the hypermethylation of the ALDH1L1 gene promoter. The loss of ALDH1L1 expression is thought to provide a metabolic advantage to cancer cells by increasing the pool of 10-CHO-THF available for purine synthesis, thereby fueling proliferation.

Signaling Pathways Influenced by ALDH1L1

The tumor-suppressive functions of ALDH1L1 extend beyond its metabolic role and involve the modulation of key signaling pathways that control cell fate.

Activation of the p53 Pathway

Ectopic expression of ALDH1L1 in cancer cells lacking the enzyme has been shown to induce cell cycle arrest and apoptosis in a p53-dependent manner. The proposed mechanism involves the depletion of purine nucleotide pools, leading to cellular stress and the subsequent activation of the p53 tumor suppressor protein. This activation is characterized by the phosphorylation of p53 at several serine residues, including Ser6 and Ser20 in the transactivation domain and Ser392 in the C-terminal domain. Activated p53 then translocates to the nucleus and induces the expression of its downstream targets, such as the pro-apoptotic protein PUMA.

Inhibition of the PI3K/Akt/Rb Pathway

Recent studies have also implicated ALDH1L1 in the regulation of the PI3K/Akt/Rb signaling pathway, a critical axis for cell growth, survival, and proliferation. Overexpression of ALDH1L1 in oral squamous cell carcinoma cells has been shown to inhibit the expression of key components of this pathway, including PI3K and phosphorylated Akt (p-Akt). The downstream consequences of this inhibition include a reduction in the levels of cell cycle-promoting proteins such as CDK2, CDK6, Cyclin D1, and Cyclin D3, and an increase in the expression of the cell cycle inhibitor p27. This ultimately leads to the suppression of retinoblastoma protein (Rb) phosphorylation, a key event in the G1/S phase transition of the cell cycle.

This compound: A Potent DHFR Inhibitor

While the downregulation of ALDH1L1 highlights an indirect therapeutic strategy, this compound itself has been identified as a potent natural inhibitor of dihydrofolate reductase (DHFR). DHFR is the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step for the regeneration of the folate pool. Inhibition of DHFR leads to a depletion of THF and its derivatives, including 10-CHO-THF, thereby halting the synthesis of purines and thymidylate and ultimately leading to cell death. This is the mechanism of action for the widely used chemotherapeutic agent, methotrexate.

The discovery that this compound is a potent DHFR inhibitor suggests its potential as a direct anti-cancer agent. Further research is warranted to quantify its inhibitory activity and evaluate its efficacy in preclinical cancer models.

Quantitative Data Summary

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Inhibitor | Target Organism/Enzyme | IC50 (µM) |

| Piritrexim | Pneumocystis carinii DHFR | 0.038 |

| Piritrexim | Toxoplasma gondii DHFR | 0.011 |

| DHFR-IN-4 | DHFR | 0.123 |

Data compiled from commercially available information.

Table 2: ALDH1L1 Expression in Cancer

ALDH1L1 expression is consistently downregulated in various cancer types compared to their corresponding normal tissues. The following table summarizes these findings.

| Cancer Type | Change in Expression | Reference |

| Hepatocellular Carcinoma (HCC) | Significantly downregulated | |

| Lung Carcinoma | Strongly downregulated | |

| Pancreatic Adenocarcinoma | Strongly downregulated | |

| Oral Squamous Cell Carcinoma (OSCC) | Significantly reduced | |

| Colon Cancer | Decreased | |

| Breast Cancer | Downregulated | |

| Prostate Cancer | Downregulated |

This table provides a qualitative summary. Quantitative data (e.g., fold change) can vary depending on the study and detection method.

Experimental Protocols

Synthesis of this compound

Objective: To chemically synthesize this compound for use in experimental assays.

Principle: Folic acid is formylated by treatment with concentrated formic acid.

Materials:

-

Folic acid

-

Concentrated formic acid (e.g., 85%)

-

Acetic anhydride

-

Water

-

Ether

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve folic acid in a mixture of 85% formic acid and acetic anhydride.

-

Heat the solution at reflux for 1 hour.

-

Evaporate the solution to dryness in vacuo at 25°C.

-

Wash the residue thoroughly with water.

-

Dissolve the washed residue in 85% formic acid.

-

Filter the solution.

-

Slowly add water to the filtrate to precipitate the crude N-10-formylfolic acid.

-

Collect the precipitate by filtration.

-

For further purification, dissolve the crude product in aqueous formic acid and precipitate with ether.

-

Collect the purified this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on DHFR activity.

Principle: DHFR activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH. The inhibition by this compound is assessed by comparing the reaction rate in the presence and absence of the compound.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolic acid (DHF), substrate

-

NADPH, cofactor

-

This compound, inhibitor

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

UV/Vis spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the desired concentration of this compound (or vehicle control).

-

Add the DHFR enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate, DHF.

-

Immediately monitor the decrease in absorbance at 340 nm over time using the spectrophotometer's kinetics program.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition by comparing the velocities of the reactions with and without this compound.

-

To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the inhibitor concentration.

Overexpression of ALDH1L1 in Cancer Cells

Objective: To re-introduce ALDH1L1 expression in cancer cell lines that lack it.

Principle: The coding sequence for ALDH1L1 is cloned into a mammalian expression vector, which is then transfected into the target cancer cells.

Workflow:

Detailed Protocol:

-

Primer Design and PCR: Design primers to amplify the full-length coding sequence of human ALDH1L1. Incorporate restriction enzyme sites at the 5' and 3' ends of the primers that are compatible with the multiple cloning site of the chosen mammalian expression vector (e.g., pcDNA3.1). Perform PCR using a high-fidelity DNA polymerase.

-

Vector and Insert Preparation: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes. Purify the digested DNA fragments.

-

Ligation: Ligate the digested ALDH1L1 insert into the linearized expression vector using T4 DNA ligase.

-

Transformation and Screening: Transform the ligation product into competent E. coli. Select for transformed bacteria and screen colonies for the presence of the correct insert by colony PCR or restriction digest of purified plasmid DNA.

-

Plasmid Purification: Culture a positive clone and purify the plasmid DNA.

-

Transfection: Transfect the purified ALDH1L1 expression vector into the target cancer cell line (e.g., A549 lung cancer cells) using a suitable transfection reagent (e.g., Lipofectamine).

-

Selection and Validation: If the expression vector contains a selection marker, select for stably transfected cells. Validate the expression of ALDH1L1 protein by Western blotting and mRNA by qRT-PCR.

Western Blot Analysis of p53 Phosphorylation

Objective: To detect the phosphorylation of p53 in response to ALDH1L1 expression.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total p53 and phosphorylated forms of p53.

Materials:

-

ALDH1L1-expressing and control cancer cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-total p53, anti-phospho-p53 (Ser6, Ser20, Ser392)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of total and phosphorylated p53.

Co-Immunoprecipitation of p53

Objective: To study the interaction of p53 with other proteins.

Principle: A p53-specific antibody is used to pull down p53 and its interacting partners from a cell lysate. The precipitated proteins are then analyzed by Western blotting.

Materials:

-

Cell lysate

-

Anti-p53 antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-p53 antibody.

-

Add fresh protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads multiple times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against p53 and potential interacting proteins.

Conclusion and Future Directions

The 10-formylfolate axis presents a compelling area of investigation in cancer biology with significant therapeutic potential. The frequent downregulation of the tumor suppressor ALDH1L1 in various cancers highlights its importance in controlling cancer cell proliferation and suggests that strategies to restore its function could be beneficial. Furthermore, the identification of this compound as a potent inhibitor of DHFR opens up a new avenue for the development of novel antifolate therapies.

Future research should focus on:

-

Quantifying the inhibitory potency of this compound against DHFR from various species, including human DHFR, to determine its therapeutic index.

-

Evaluating the anti-cancer efficacy of this compound in preclinical models of various cancers, both as a single agent and in combination with other therapies.

-

Further elucidating the downstream signaling events regulated by ALDH1L1 to identify additional therapeutic targets.

-

Investigating the mechanisms of ALDH1L1 downregulation in cancer to develop strategies for its reactivation.